

# physical and chemical properties of 4-Bromo-1,2-dimethylcyclohexane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-1,2-dimethylcyclohexane

Cat. No.: B13304870

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An In-depth Technical Guide to **4-Bromo-1,2-dimethylcyclohexane**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of **4-Bromo-1,2-dimethylcyclohexane** (C<sub>8</sub>H<sub>15</sub>Br). The document covers key identifiers, computed physical data, characteristic chemical reactivity including substitution and elimination pathways, and a detailed analysis of its complex stereoisomerism. Representative experimental protocols for synthesis and purification are presented, alongside visualizations of logical relationships and reaction mechanisms to facilitate a deeper understanding of this versatile synthetic intermediate.

## General Information and Physical Properties

**4-Bromo-1,2-dimethylcyclohexane** is a halogenated cycloalkane, notable for its applications as an intermediate in organic synthesis.<sup>[1]</sup> Its structure, featuring a cyclohexane ring with two methyl groups and a bromine substituent, gives rise to significant stereochemical complexity, which in turn governs its reactivity.<sup>[1]</sup>

## Compound Identification

The fundamental identifiers for **4-Bromo-1,2-dimethylcyclohexane** are summarized below.

Identifier	Value	Reference
IUPAC Name	4-bromo-1,2-dimethylcyclohexane	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>15</sub> Br	[1][2]
Molecular Weight	191.11 g/mol	[1][2]
Canonical SMILES	CC1CCC(CC1C)Br	[1][2]
InChI Key	OXCPCCCLGUDBVKI-UHFFFAOYSA-N	[1][2]

## Computed Physical Properties

Experimental physical data for **4-Bromo-1,2-dimethylcyclohexane** is not readily available in public literature. The following table presents computed properties which can serve as estimations for handling and reaction planning.

Property	Computed Value	Reference
XLogP3	3.5	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	0	[2]
Rotatable Bond Count	0	[2]
Exact Mass	190.03571 Da	[2]
Topological Polar Surface Area	0 Å <sup>2</sup>	[2]
Heavy Atom Count	9	[2]

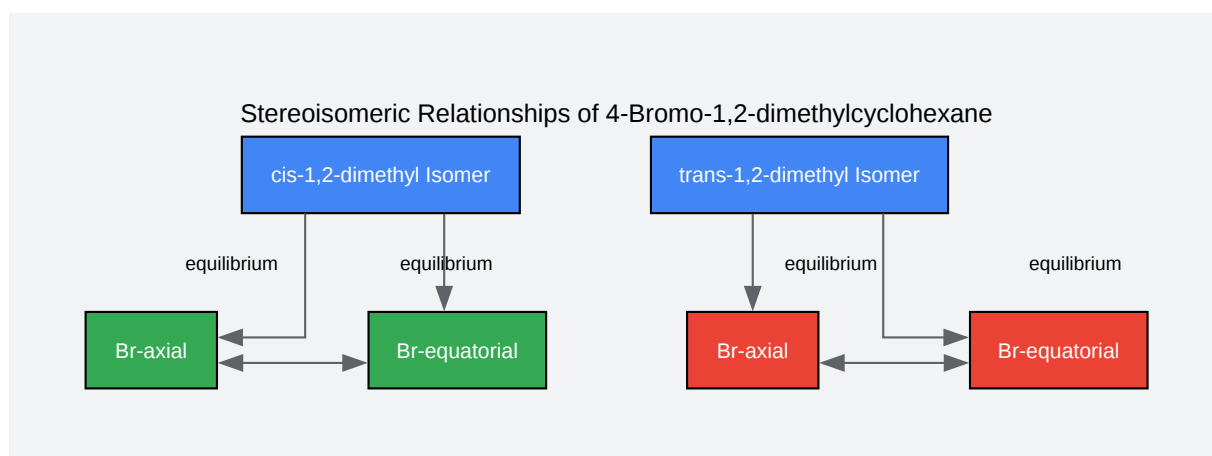
## Stereochemistry

The stereochemistry of **4-Bromo-1,2-dimethylcyclohexane** is complex, involving both geometric (cis/trans) isomerism and conformational isomerism. The relative positions of the two

methyl groups define the cis/trans isomers, while the chair conformations dictate the axial or equatorial positions of all three substituents.

- Geometric Isomers: The relationship between the two methyl groups (on carbons 1 and 2) can be cis (on the same face of the ring) or trans (on opposite faces).
- Conformational Isomers: Each geometric isomer exists as an equilibrium of two chair conformations. The stability of a given conformer is influenced by the steric strain arising from axial substituents. For instance, the cis-isomer will have one methyl group axial and one equatorial in its chair conformations.[1] The bromine at C-4 can be either axial or equatorial, leading to different energy profiles.

The logical relationship between the primary stereoisomers and their chair conformers is illustrated below.



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Caption: Relationship between geometric isomers and their respective chair conformers.

## Chemical Properties and Reactivity

As a secondary alkyl halide, **4-Bromo-1,2-dimethylcyclohexane** undergoes reactions typical of this class, primarily nucleophilic substitution and elimination. The specific pathway and

product distribution are influenced by reaction conditions, solvent, and the compound's stereochemistry.<sup>[1]</sup>

## Nucleophilic Substitution (S<sub>N</sub>1/S<sub>N</sub>2)

The bromine atom can be displaced by a variety of nucleophiles (e.g., OH<sup>-</sup>, CN<sup>-</sup>, NH<sub>3</sub>) to form substituted cyclohexanes.<sup>[1][3]</sup>

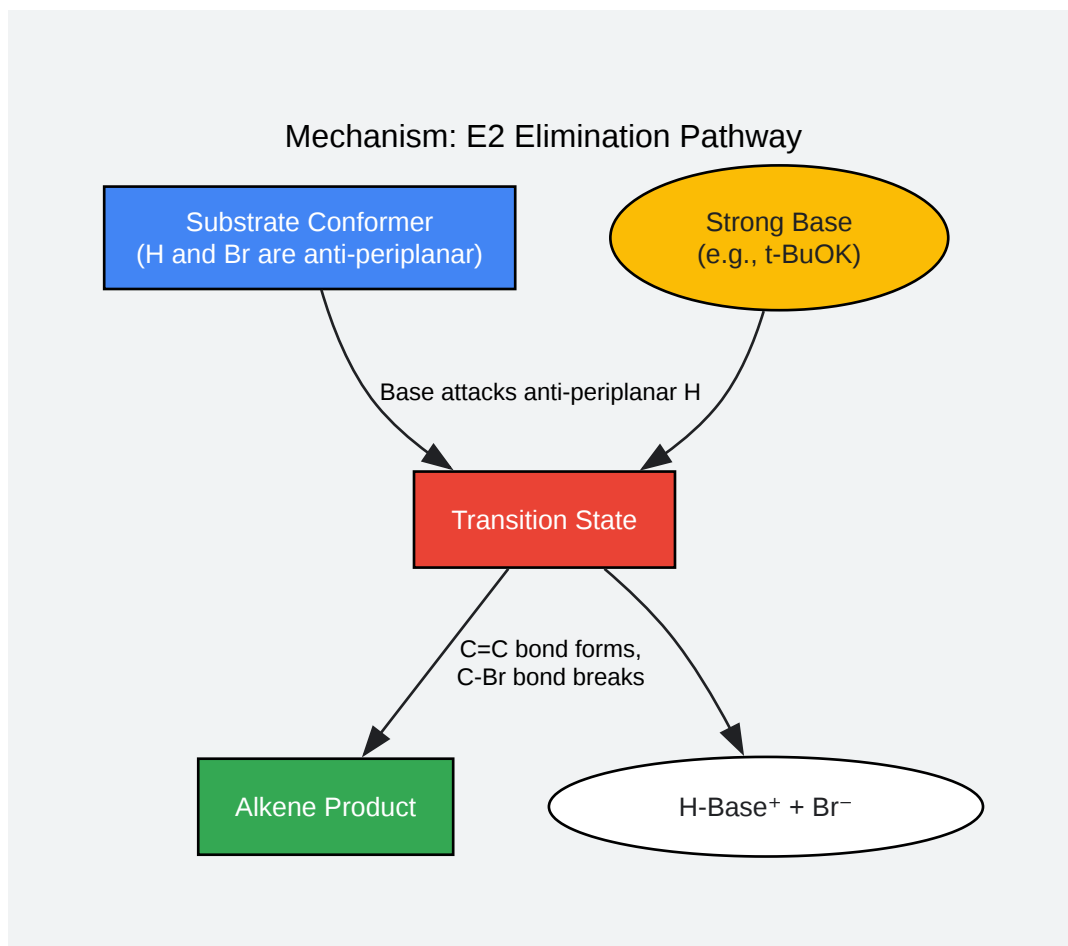
- S<sub>N</sub>2 Mechanism: Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. This reaction proceeds with an inversion of stereochemistry at the carbon center.
- S<sub>N</sub>1 Mechanism: Favored by weak nucleophiles and polar protic solvents (e.g., methanol, water).<sup>[1]</sup> It proceeds through a carbocation intermediate.

## Elimination Reactions (E1/E2)

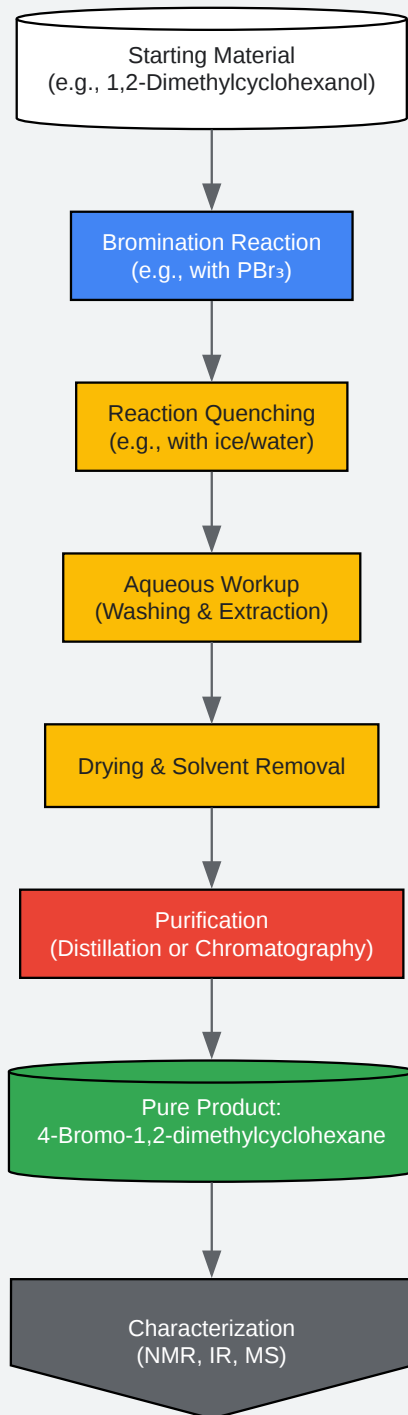
Under basic conditions, **4-Bromo-1,2-dimethylcyclohexane** can undergo dehydrobromination to form an alkene.<sup>[1][4]</sup>

- E2 Mechanism: Requires a strong, bulky base (e.g., potassium tert-butoxide) and a specific stereochemical arrangement. For the reaction to occur, a proton on a carbon adjacent to the C-Br bond must be anti-periplanar to the bromine atom. This means both the proton and the bromine must be in axial positions on opposite sides of the ring.<sup>[5][6]</sup> If the most stable conformer does not meet this requirement, the E2 reaction will be slow or may not occur at all.<sup>[6]</sup>

The diagram below illustrates the critical anti-periplanar requirement for an E2 elimination reaction.



## General Synthesis &amp; Purification Workflow

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- To cite this document: BenchChem. [physical and chemical properties of 4-Bromo-1,2-dimethylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13304870#physical-and-chemical-properties-of-4-bromo-1-2-dimethylcyclohexane]

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